Cas no 92-24-0 (Naphthacene (>80%))

Naphthacene (>80%) structure
Naphthacene (>80%) structure
상품 이름:Naphthacene (>80%)
CAS 번호:92-24-0
MF:C18H12
메가와트:228.287884712219
MDL:MFCD00003702
CID:34634
PubChem ID:253659969

Naphthacene (>80%) 화학적 및 물리적 성질

이름 및 식별자

    • Naphthacene
    • Naphthacene (purified by sublimation)
    • 2,3-Benzanthracene
    • Benz[b]anthracene
    • Naphthacene Solution
    • Tetracene
    • 2,3-Benzanthracene (purified by sublimation)
    • Tetracene (purified by sublimation)
    • Rubene
    • Benz(b)anthracene
    • 2,3-Benzanthrene
    • Chrysogen
    • Tetracene (hydrocarbon)
    • QYJ5Z6712R
    • IFLREYGFSNHWGE-UHFFFAOYSA-N
    • naphthacene, benz[b]anthracene;tetracene, naphthacene, benz[b]anthracene
    • Tetracen
    • Methacene
    • Benzo[b]anthracene
    • Benz[b]anthracene, 98%
    • MLS000028646
    • Benz[b]anthracene,
    • Naphthacene (>80%)
    • MDL: MFCD00003702
    • 인치: 1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H
    • InChIKey: IFLREYGFSNHWGE-UHFFFAOYSA-N
    • 미소: C1C=C2C(C=C3C(=C2)C=C2C(C=CC=C2)=C3)=CC=1

계산된 속성

  • 정밀분자량: 228.09400
  • 동위원소 질량: 228.094
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 236
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 5.9
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 0
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 주황색 엽면 결정체는 햇빛 아래에서 경미한 녹색 형광이 있다
  • 밀도: 1.35
  • 융해점: >300 °C (lit.)
  • 비등점: 305.1°C (rough estimate)
  • 플래시 포인트: 209.1ºC
  • 굴절률: 1.5500 (estimate)
  • 안정성: Stable. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 5.14620
  • 용해성: 대부분의 용제에 용해되지 않고, 디메틸벤젠\농황산에 용해되며, 벤젠에 용해되지 않는다
  • 머크: 6369
  • 민감성: 공기에 민감하다.빛에 민감하다

Naphthacene (>80%) 보안 정보

Naphthacene (>80%) 세관 데이터

  • 세관 번호:2902909090
  • 세관 데이터:

    ?? ?? ??:

    2902909090

    개요:

    2902909090. 기타 방향족탄화수소.부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:2.0%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??

    요약:

    2902909090 기타 방향족탄화수소.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:2.0%.General tariff:30.0%

Naphthacene (>80%) 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0001-100mg
Naphthacene (>80%)
92-24-0 97.0%(LC)
100mg
¥490.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1230569-1g
Naphthacene
92-24-0 99%
1g
¥1384.00 2024-04-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0001-1G
Naphthacene
92-24-0 >97.0%(HPLC)
1g
¥2030.00 2023-09-07
Apollo Scientific
OR50973-250mg
Tetracene
92-24-0
250mg
£40.00 2025-02-20
abcr
AB139151-1 g
Naphthacene, 97%; .
92-24-0 97%
1 g
€213.90 2023-07-20
TRC
N377650-100mg
Naphthacene (>80%)
92-24-0
100mg
$ 88.00 2023-09-06
abcr
AB139151-5 g
Naphthacene, 97%; .
92-24-0 97%
5 g
€718.30 2023-07-20
Apollo Scientific
OR50973-1g
Tetracene
92-24-0
1g
£90.00 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N862672-200mg
Naphthacene
92-24-0 ≥97%
200mg
¥629.00 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0001-1g
Naphthacene (>80%)
92-24-0 97.0%(LC)
1g
¥2250.0 2022-06-10

Naphthacene (>80%) 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Poly(methyl methacrylate) Solvents: Toluene ;  overnight, rt
1.2 Solvents: Dichloromethane
1.3 1 h, rt
참조
Photochemical synthesis of naphthacene and its derivatives for irreversible photo-responsive fluorescent molecules
Aotake, Tatsuya; Yamashita, Yuko; Okujima, Tetsuo; Shirasawa, Nobuhiko; Jo, Yukari; et al, Tetrahedron Letters, 2013, 54(14), 1790-1793

합성회로 2

반응 조건
1.1 Reagents: Hydrochloric acid ,  Stannous chloride
참조
Synthesis of Geometrically Well-Defined Covalent Acene Dimers for Mechanistic Exploration of Singlet Fission
Carey, Thomas J.; Snyder, Jamie L.; Miller, Ethan G.; Sammakia, Tarek ; Damrauer, Niels H., Journal of Organic Chemistry, 2017, 82(9), 4866-4874

합성회로 3

반응 조건
1.1 Reagents: Sodium sulfite Catalysts: 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-dioxo[2,6-pyridinedicarboxylato(2-)-κ… Solvents: Benzene ;  96 h, 180 °C; 180 °C → rt
1.2 Reagents: Oxygen ;  72 h, 1 atm, 80 °C
참조
Benzannulation via Ruthenium-Catalyzed Diol-Diene [4+2] Cycloaddition: One- and Two-Directional Syntheses of Fluoranthenes and Acenes
Geary, Laina M.; Chen, Te-Yu; Montgomery, T. Patrick; Krische, Michael J., Journal of the American Chemical Society, 2014, 136(16), 5920-5922

합성회로 4

반응 조건
1.1 Reagents: Gallium chloride
참조
Oxidation of arenes by molten gallium(III) chloride
Dworkin, A. S.; Brown, L. L.; Buchanan, A. C. III; Smith, G. P., Tetrahedron Letters, 1985, 26(23), 2727-30

합성회로 5

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
참조
Twin benzannulation of naphthalene via 1,3-, 1,6-, and 2,6-naphthodiyne synthetic equivalents. New syntheses of triphenylene, benz[a]anthracene, and naphthacene
Gribble, Gordon W.; Perni, Robert B.; Onan, Kay D., Journal of Organic Chemistry, 1985, 50(16), 2934-9

합성회로 6

반응 조건
1.1 Reagents: Copper
참조
Aromatic hydrocarbons. XXIV. Hexacene, a green simple hydrocarbon
Clar, E., Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1939, 72, 1817-21

합성회로 7

반응 조건
참조
Method of producing tetracene
, USSR, , ,

합성회로 8

반응 조건
참조
Formation of C60 and polycyclic aromatic hydrocarbons upon electric discharges in liquid toluene
Beck, Mihaly T.; Dinya, Zoltan; Keki, Sandor; Papp, Lajos, Tetrahedron, 1993, 49(1), 285-90

합성회로 9

반응 조건
참조
Electrochemical reactions of carbonyl compounds in the presence of ethanethiol
Tamano, Michiko; Nishio, Shoji; Fujimura, Yoshikazu; Koketsu, Jugo, Nippon Kagaku Kaishi, 1990, (4), 391-5

합성회로 10

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran
1.2 Solvents: Benzene
참조
A reiterative approach to 2,3-disubstituted naphthalenes and anthracenes
Bowles, Daniel M.; Anthony, John E., Organic Letters, 2000, 2(1), 85-87

합성회로 11

반응 조건
1.1 Reagents: Titanium tetrachloride Solvents: 1,2-Dichloroethane ;  1 min, 0 °C; 3 h, 0 °C → 40 °C
참조
Straightforward Synthesis of 2- and 2,8-Substituted Tetracenes
Woodward, Simon ; Ackermann, Miriam; Ahirwar, Saurabh K.; Burroughs, Laurence; Garrett, Mary Robert; et al, Chemistry - A European Journal, 2017, 23(32), 7819-7824

합성회로 12

반응 조건
참조
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; Iwanaga, T., Science of Synthesis, 2010, 45, 745-854

합성회로 13

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Isobenzofuran-aryne cycloadducts: formation and regioselective conversion to anthrones and substituted polycyclic aromatics
Netka, Jill; Crump, Stephen L.; Rickborn, Bruce, Journal of Organic Chemistry, 1986, 51(8), 1189-99

합성회로 14

반응 조건
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Tetrahydrofuran ;  rt; 1 h, rt
참조
Electron Acceptors Based on Cyclopentannulated Tetracenes
Kulkarni, Gajanan C.; Morales-Cruz, Jean L.; Hussain, Waseem A.; Garvey, Ian J.; Plunkett, Kyle N., Synlett, 2018, 29(19), 2572-2576

합성회로 15

반응 조건
1.1 Reagents: Aluminum Catalysts: Mercuric chloride Solvents: Carbon tetrachloride ,  Cyclohexanol ;  rt → 80 °C; 3 h, 100 °C
1.2 48 h, 150 °C
참조
Synthesis and Characterization of 5,5'-Bitetracene
Mamada, Masashi; Goushi, Kenichi; Nakamura, Ryota; Kaji, Hironori; Adachi, Chihaya, Chemistry Letters, 2021, 50(4), 800-803

합성회로 16

반응 조건
1.1 112 - 115 °C
참조
Carbonyl-bridged acenes and hydroxymethylene-bridged acenes, preparation thereof, and manufacture of nonbridged acenes therefrom
, Japan, , ,

합성회로 17

반응 조건
1.1 Catalysts: Palladium Solvents: Xylene
참조
Linear acene derivatives. New routes to pentacene and naphthacene and the first synthesis of a triptycene with two anthracene moieties
Luo, Jihmei; Hart, Harold, Journal of Organic Chemistry, 1987, 52(22), 4833-6

합성회로 18

반응 조건
참조
Hydride eliminations. 6. Deprotonation-hydride elimination as a method for dehydrogenation
Reetz, Manfred T.; Eibach, Franz, Angewandte Chemie, 1978, 90(4), 285-6

합성회로 19

반응 조건
1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
참조
Diels-Alder approach to naphthocyclobutenes and anthrocyclobutenes
Thummel, Randolph P.; Cravey, Wesley E.; Nutakul, Wutichai, Journal of Organic Chemistry, 1978, 43(12), 2473-7

합성회로 20

반응 조건
참조
A convenient generation of 2,3-naphthalyne. Linear annulation of naphthalene and a new naphthacene synthesis
LeHoullier, Craig S.; Gribble, Gordon W., Journal of Organic Chemistry, 1983, 48(14), 2364-6

Naphthacene (>80%) Raw materials

Naphthacene (>80%) Preparation Products

Naphthacene (>80%) 관련 문헌

관련 분류

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:92-24-0)Naphthacene (>80%)
A854684
순결:99%/99%
재다:1g/5g
가격 ($):176.0/606.0